molecular formula C31H20ClN7Na4O16S5 B1177996 tetrasodium;5-[[4-chloro-6-[4-(2-sulfonatooxyethylsulfonyl)anilino]-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(2-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonate CAS No. 125830-49-1

tetrasodium;5-[[4-chloro-6-[4-(2-sulfonatooxyethylsulfonyl)anilino]-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(2-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonate

Cat. No.: B1177996
CAS No.: 125830-49-1
M. Wt: 1034.3 g/mol
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Description

Tetrasodium;5-[[4-chloro-6-[4-(2-sulfonatooxyethylsulfonyl)anilino]-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(2-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonate is a polycyclic aromatic sulfonated azo dye with a molecular formula of C₃₀H₂₃ClN₈Na₄O₁₇S₅ and a molecular weight of 1,055.28 g/mol . Its structure features:

  • A 1,3,5-triazine core substituted with a chloro group and an anilino moiety bearing a sulfonatooxyethylsulfonyl group.
  • A naphthalene backbone functionalized with hydroxy, amino, and diazenyl groups.
  • Multiple sulfonate (-SO₃⁻) groups contributing to high water solubility and anionic character.

This compound is primarily used as a reactive dye in textile industries due to its ability to form covalent bonds with cellulose fibers . Its structural complexity allows for tunable color properties and resistance to washing, though its environmental persistence necessitates careful wastewater management .

Properties

IUPAC Name

tetrasodium;5-[[4-chloro-6-[4-(2-sulfonatooxyethylsulfonyl)anilino]-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(2-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H24ClN7O16S5.4Na/c32-29-35-30(33-18-6-8-19(9-7-18)56(41,42)12-11-55-60(52,53)54)37-31(36-29)34-22-15-20(57(43,44)45)13-17-14-24(59(49,50)51)27(28(40)25(17)22)39-38-26-21-4-2-1-3-16(21)5-10-23(26)58(46,47)48;;;;/h1-10,13-15,40H,11-12H2,(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54)(H2,33,34,35,36,37);;;;/q;4*+1/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJRCDNIETHXHCZ-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])NC5=NC(=NC(=N5)NC6=CC=C(C=C6)S(=O)(=O)CCOS(=O)(=O)[O-])Cl)O)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H20ClN7Na4O16S5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30890451
Record name 2,7-Naphthalenedisulfonic acid, 5-[[4-chloro-6-[[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]amino]-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[2-(2-sulfo-1-naphthalenyl)diazenyl]-, sodium salt (1:4)
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Molecular Weight

1034.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125830-49-1
Record name 2,7-Naphthalenedisulfonic acid, 5-((4-chloro-6-((4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)amino)-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-(2-(2-sulfo-1-naphthalenyl)diazenyl)-, sodium salt (1:4)
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,7-Naphthalenedisulfonic acid, 5-[[4-chloro-6-[[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]amino]-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[2-(2-sulfo-1-naphthalenyl)diazenyl]-, sodium salt (1:4)
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Record name 2,7-Naphthalenedisulfonic acid, 5-[[4-chloro-6-[[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]amino]-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[2-(2-sulfo-1-naphthalenyl)diazenyl]-, sodium salt (1:4)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,7-Naphthalenedisulfonic acid, 5-[[4-chloro-6-[[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]amino]-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[2-(2-sulfo-1-naphthalenyl)diazenyl]-, sodium salt (1:4)
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting with the preparation of the naphthalene-based azo compound. The process typically includes diazotization of an aromatic amine followed by coupling with a naphthalene derivative. The triazine ring is then introduced through a nucleophilic substitution reaction with a suitable chlorotriazine derivative. The final product is obtained by sulfonation and neutralization with sodium hydroxide to form the tetrasodium salt.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves precise control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and amino groups.

    Reduction: Reduction reactions can occur at the azo linkage, leading to the formation of amines.

    Substitution: Nucleophilic substitution reactions are common, especially at the triazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

    Substitution: Nucleophiles like amines and alcohols are used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives with altered color properties.

    Reduction: Amines and other reduced products.

    Substitution: Substituted triazine derivatives with modified functional groups.

Scientific Research Applications

Biological Assays

Reactive Red 250 has been extensively used in biological assays due to its ability to produce vibrant colors that can be quantitatively measured. Its applications include:

  • Cell Viability Assays: The compound serves as an indicator of cell viability and proliferation. It is less cytotoxic compared to other tetrazolium salts like XTT, making it suitable for assays involving sensitive cell lines such as P388 .
  • NADH Detection: The dye is employed in assays for the detection of NADH, a crucial coenzyme in cellular metabolism. Its sensitivity in detecting NADH levels makes it valuable for metabolic studies .

Dyeing Processes

The compound is widely used in the textile industry for dyeing fabrics due to its excellent colorfastness and brightness. Its properties include:

  • Textile Dyeing: Reactive Red 250 is utilized for dyeing cotton and other cellulose-based fibers. It provides a deep red hue that is stable under various washing conditions .
  • Ink Formulations: The compound has been incorporated into ink formulations for printing on textiles and paper products. Its water solubility allows for easy application and vibrant coloration .

Potential Therapeutic Uses

Research has indicated potential therapeutic applications of Reactive Red 250:

  • Anticancer Properties: Preliminary studies suggest that the compound may exhibit anticancer activity by inducing apoptosis in cancer cells . Further research is required to fully understand its mechanisms and efficacy.

Case Studies

StudyApplicationFindings
Study on Cell Viability Evaluation of cytotoxicityReactive Red 250 demonstrated lower cytotoxicity compared to XTT in P388 cell lines, indicating its potential for safer applications in cell assays .
Textile Dyeing Efficiency Assessment of dye performanceThe compound provided excellent color retention and brightness on cotton fabrics even after multiple washes .
Anticancer Activity Investigation Exploration of therapeutic propertiesInitial findings suggested that Reactive Red 250 could induce apoptosis in certain cancer cell lines, warranting further investigation into its therapeutic potential .

Mechanism of Action

The compound exerts its effects primarily through its ability to absorb and reflect specific wavelengths of light, resulting in its intense coloration. The molecular targets include various functional groups that interact with light, leading to the observed color properties. The pathways involved include electronic transitions within the molecule, which are responsible for its color.

Comparison with Similar Compounds

Key Observations:

Triazine Core Modifications: The target compound’s chloro-triazine group enhances electrophilicity, facilitating covalent bonding with hydroxyl groups in cellulose . In contrast, fluoro-triazine derivatives (e.g., CAS 70528-89-1) exhibit higher chemical stability due to the stronger C-F bond . Substituents like sulfonatooxyethylsulfonyl (target compound) improve water solubility, whereas nonylphenoxy groups (e.g., CAS 84852-25-5, ) increase hydrophobicity for synthetic fiber dyeing.

Sulfonation Impact :

  • Compounds with ≥5 sulfonate groups (e.g., target compound, RDR195) demonstrate superior solubility but lower adsorption efficiency on biochar (20–30% removal) compared to analogs with fewer sulfonates (40–50% removal) .

Azo vs. Hydrazinylidene Linkers :

  • Diazenyl (-N=N-) groups (target compound, RDY145) provide vivid coloration but may pose mutagenic risks if degraded . Hydrazinylidene linkers (RDR195) offer improved lightfastness .

Analytical Characterization

  • UV-Vis Spectroscopy : λₐᵦₛ ~540 nm (azo group) .
  • NMR/Mass Spectrometry : Used to confirm triazine ring substitution patterns and sulfonate placement .

Biological Activity

Tetrasodium;5-[[4-chloro-6-[4-(2-sulfonatooxyethylsulfonyl)anilino]-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(2-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonate, commonly known as Reactive Red 194, is a synthetic azo dye with significant applications in various industries, particularly in textiles. This compound is characterized by its complex structure that includes multiple sulfonate and hydroxyl groups, contributing to its solubility and reactivity.

Molecular Formula: C27H23ClN7NaO16S5
Molecular Weight: 920.25 g/mol
CAS Number: 23354-52-1

The compound's structure features an extended conjugated system that absorbs specific wavelengths of light, resulting in its vibrant color. The sulfonate groups enhance its water solubility and stability in dyeing applications.

1. Toxicological Studies

Research has indicated potential toxic effects associated with Reactive Red 194. A study examining the genotoxicity of similar azo compounds revealed that exposure could lead to chromosomal aberrations in mammalian cells. Specifically, the compound has shown mutagenic effects in various bacterial strains, suggesting a risk of genetic damage under certain conditions .

Study Organism Effect Observed Reference
Salmonella typhimuriumTA100Positive mutagenic responseZeiger et al., 1988
In vitro mammalian cellsHamster lung cellsIncreased chromosomal aberrationsJETOC, 1997b

2. Environmental Impact

Reactive Red 194 has been studied for its environmental persistence and potential to bioaccumulate. Azo dyes are known to undergo reductive cleavage in anaerobic conditions, leading to the release of aromatic amines, which can be toxic to aquatic life. The degradation products have raised concerns regarding their long-term ecological impact .

3. Applications in Biosensing

Recent advancements have explored the use of Reactive Red 194 in biosensor technology. Its ability to undergo electrochemical reactions upon binding with specific biomolecules has been leveraged to develop sensors for glucose and proteins. The dye's conductivity changes upon interaction with target analytes, making it a promising candidate for future biosensor applications .

Case Study 1: Textile Industry

In the textile sector, Reactive Red 194 is utilized for dyeing cotton and other fibers due to its excellent colorfastness and wash resistance. A comparative study on various azo dyes indicated that Reactive Red 194 exhibited superior light stability and resistance to washing compared to other synthetic dyes .

Case Study 2: Genotoxicity Assessment

A comprehensive genotoxicity assessment was conducted using various concentrations of Reactive Red 194 on different cell lines. The results indicated that higher concentrations led to significant increases in mutagenic effects, particularly at levels exceeding 1000 µg/mL . This highlights the importance of monitoring exposure levels in industrial applications.

Q & A

Q. What are the key structural features of this compound, and how do they influence its reactivity?

Q. What synthetic routes are reported for this compound, and what are their limitations?

Synthesis typically involves:

  • Triazine Ring Formation : Condensation of cyanuric chloride with sulfonated aniline derivatives under controlled pH (4–6) to minimize hydrolysis of the chloro group .
  • Diazo Coupling : Reaction of a diazotized sulfonated naphthylamine with the hydroxyl group on the naphthalene core at 0–5°C .

Challenges :

  • Competitive hydrolysis of the triazine chloro group requires precise temperature and pH control .
  • Low yields (<50%) due to steric hindrance during diazo coupling .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s photophysical properties for dye-sensitized solar cells (DSSCs)?

Density Functional Theory (DFT) simulations are used to predict electronic transitions and charge-transfer efficiency. Key steps include:

  • Geometry Optimization : To determine the lowest-energy conformation.
  • Frontier Molecular Orbital Analysis : HOMO-LUMO gaps correlate with light-harvesting efficiency.
  • TD-DFT Calculations : To simulate UV-Vis spectra and compare with experimental data .

Example findings:

ParameterValue
HOMO-LUMO Gap2.3 eV
Predicted λmax\lambda_{\text{max}}520 nm (vs. experimental 530 nm)

Q. How do conflicting spectral data for this compound arise, and how can they be resolved?

Discrepancies in NMR or IR spectra often stem from:

  • Tautomerism : The hydroxyl group on the naphthalene core may participate in keto-enol tautomerism, altering peak positions .
  • Counterion Effects : Sodium ions can influence solubility and aggregation, shifting UV-Vis absorbance bands .

Resolution Strategies :

  • Variable Temperature NMR : To identify tautomeric equilibria.
  • Ion-Exchange Chromatography : Isolate the pure sodium salt form to standardize spectral comparisons .

Q. What methodologies are recommended for analyzing its stability under aqueous and photolytic conditions?

Stability studies involve:

  • Accelerated Degradation Testing :
  • Hydrolytic Stability : Incubate at pH 2–12 (37°C, 24–72 hrs) and monitor via HPLC .

  • Photostability : Expose to UV light (320–400 nm) and quantify decomposition products using LC-MS .

    Example degradation profile:

    ConditionHalf-LifeMajor Degradation Pathway
    pH 248 hrsTriazine ring hydrolysis
    UV Light12 hrsAzo bond cleavage

Q. How can its potential as a biological staining agent be systematically validated?

Validation requires:

  • Selectivity Testing : Compare staining efficiency in fixed vs. live cells to assess non-specific binding.
  • Toxicity Assays : Measure IC50_{50} values in mammalian cell lines (e.g., HEK293) .
  • Fluorescence Quenching Studies : Evaluate interference from cellular components (e.g., proteins, lipids) .

Example

Cell TypeStaining Efficiency (%)IC50_{50} (µM)
HEK29385 ± 5>100
HeLa78 ± 790

Methodological Notes

  • Contradictions : and report differing synthetic yields for triazine intermediates; this may relate to solvent polarity effects .
  • Advanced Tools : AI-driven experimental design (e.g., COMSOL Multiphysics integration) is highlighted for optimizing reaction conditions .

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